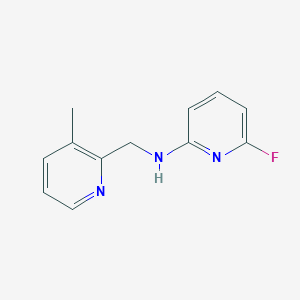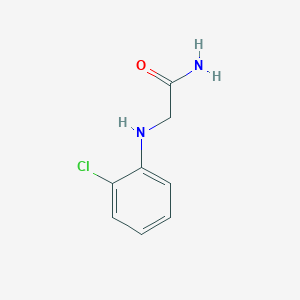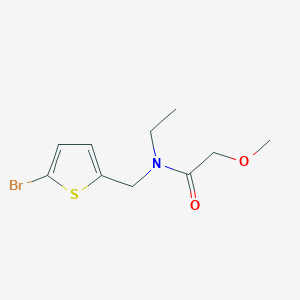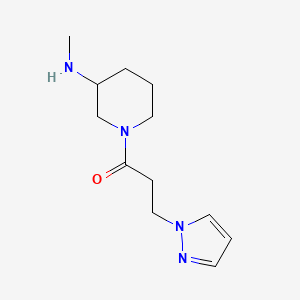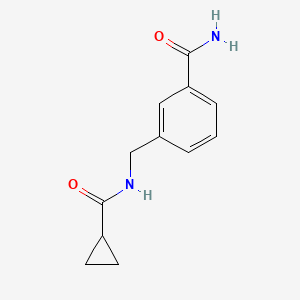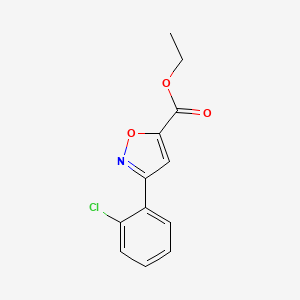
1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine, HCl is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 5-position of the pyridine ring, along with a propyl group attached to the piperazine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine, HCl typically involves a multi-step process:
Bromination: The starting material, 5-methylpyridine, undergoes bromination to introduce a bromine atom at the 3-position.
Piperazine Formation: The brominated intermediate is then reacted with propylpiperazine under suitable conditions to form the desired piperazine derivative.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine, HCl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine, HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine, HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the pyridine ring, along with the propyl group on the piperazine ring, contribute to its binding affinity and specificity. The hydrochloride salt form enhances its solubility, allowing it to effectively reach its targets in biological systems.
Comparaison Avec Des Composés Similaires
- 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine, HCl
- 1-(5-Bromo-3-methylpyridin-2-yl)piperazine
Comparison: 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine, HCl is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different alkyl groups
Propriétés
Formule moléculaire |
C13H20BrN3 |
|---|---|
Poids moléculaire |
298.22 g/mol |
Nom IUPAC |
1-(3-bromo-5-methylpyridin-2-yl)-4-propylpiperazine |
InChI |
InChI=1S/C13H20BrN3/c1-3-4-16-5-7-17(8-6-16)13-12(14)9-11(2)10-15-13/h9-10H,3-8H2,1-2H3 |
Clé InChI |
AGRHPJJQCLUBRG-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCN(CC1)C2=C(C=C(C=N2)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


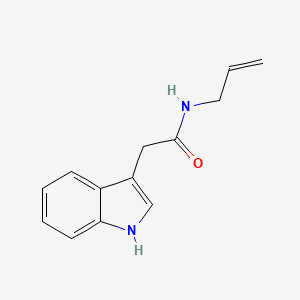

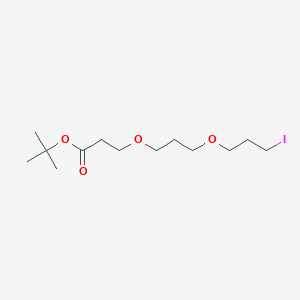
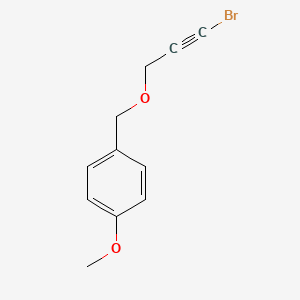

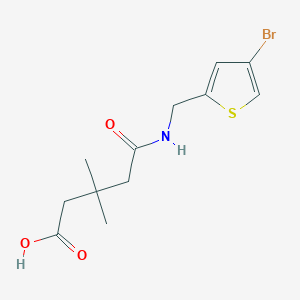
![3-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B14911412.png)
